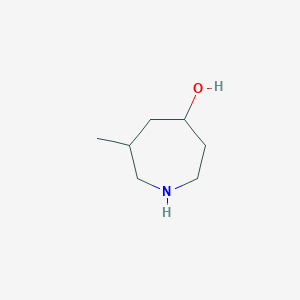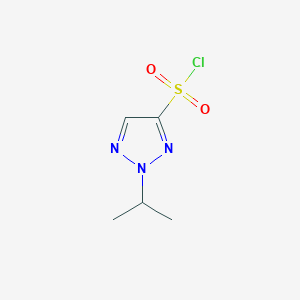![molecular formula C10H15NO5 B13559941 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is an organic compound with the molecular formula C10H15NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure but lacks the acetic acid moiety.
3-Carbethoxy-2-piperidone: Another derivative of piperidine with similar functional groups.
Uniqueness
2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-(3-ethoxycarbonyl-2-oxopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-2-16-9(15)10(6-7(12)13)4-3-5-11-8(10)14/h2-6H2,1H3,(H,11,14)(H,12,13) |
Clave InChI |
IPXRKBKAGBFCQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCNC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)




![(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B13559887.png)






